molecular formula C11H24N2O B1423074 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine CAS No. 1251328-62-7

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Cat. No.: B1423074
CAS No.: 1251328-62-7
M. Wt: 200.32 g/mol
InChI Key: AMSJCLFYWQBSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound has a molecular structure that includes an ethoxypropyl group attached to the third position of a methylated piperidin-4-amine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-ethoxypropylamine and 3-methylpiperidin-4-one.

  • Reaction Conditions: The reaction involves a reductive amination process where 3-ethoxypropylamine is reacted with 3-methylpiperidin-4-one in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce any oxo-groups present in the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) oxide, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidin-4-one derivatives.

  • Reduction Products: Piperidin-4-amine derivatives.

  • Substitution Products: Various alkylated or acylated derivatives of the piperidin-4-amine.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in biological studies to investigate the interaction of piperidine derivatives with biological targets.

  • Medicine: The compound may serve as a precursor for the development of new drugs, particularly those targeting central nervous system disorders.

  • Industry: It is utilized in the production of various industrial chemicals, including solvents and plasticizers.

Mechanism of Action

The mechanism by which 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with receptors or enzymes in the body, modulating biological pathways. The molecular targets and pathways involved would be specific to the biological or medical application being studied.

Comparison with Similar Compounds

  • N-ethyl-N-methylpiperidin-4-amine: Similar structure but with an ethyl group instead of an ethoxypropyl group.

  • 1-(3-Propoxypropyl)-3-methylpiperidin-4-amine: Similar structure but with a propoxypropyl group instead of an ethoxypropyl group.

  • 3-Methylpiperidin-4-amine: The parent compound without the ethoxypropyl group.

Uniqueness: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is unique due to the presence of the ethoxypropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJCLFYWQBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CCC(C(C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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